The Rise and Discontinuation of Brofaromine Hydrochloride: An In-Depth Technical Review
The Rise and Discontinuation of Brofaromine Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine (B1663282) hydrochloride, a novel second-generation monoamine oxidase inhibitor (MAOI), emerged from the laboratories of Ciba-Geigy in the late 20th century as a promising therapeutic agent for depression and anxiety disorders. Distinguished by its dual mechanism of action—selective, reversible inhibition of monoamine oxidase A (MAO-A) and serotonin (B10506) reuptake inhibition—brofaromine offered the potential for enhanced efficacy and an improved safety profile over its predecessors. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of brofaromine hydrochloride. It delves into its pharmacological profile, supported by quantitative data from key preclinical and clinical studies, and outlines the experimental methodologies employed. Despite demonstrating comparable or superior efficacy to existing antidepressants in numerous trials, the development of brofaromine was ultimately discontinued. This paper explores the multifaceted reasons behind this decision, offering valuable insights into the complexities of drug development.
Discovery and Development History
Brofaromine (proposed brand name Consonar) was discovered and developed by the Swiss pharmaceutical company Ciba-Geigy (now Novartis) as part of a research program aimed at creating safer alternatives to the first-generation, non-selective, and irreversible MAOIs.[1][2] These older drugs, while effective, were associated with significant risks, most notably the "cheese effect"—a hypertensive crisis triggered by the ingestion of tyramine-rich foods. The development of a reversible and selective MAO-A inhibitor was a key strategy to mitigate this risk.[3]
The compound, chemically identified as 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine hydrochloride, showed promise in early preclinical studies for its unique dual mechanism of action.[4] Brofaromine underwent extensive clinical evaluation throughout the 1980s and early 1990s for the treatment of major depressive disorder and various anxiety disorders, including panic disorder and social phobia.[5][6][7] Despite positive clinical trial results, Ciba-Geigy halted the development of brofaromine. The discontinuation was not primarily due to safety or efficacy concerns but was attributed to strategic and commercial decisions within the company, including the resources required for further extensive placebo-controlled trials to meet evolving regulatory standards.
Mechanism of Action
Brofaromine exerts its therapeutic effects through a dual pharmacological action:
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Reversible Inhibition of Monoamine Oxidase A (MAO-A): Brofaromine is a potent and selective inhibitor of MAO-A, the enzyme primarily responsible for the degradation of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the brain.[4][8] Unlike first-generation MAOIs, brofaromine's inhibition is reversible, meaning the enzyme can regain its function after the drug is cleared from the body. This reversibility is crucial for its improved safety profile, as it allows for the displacement of the inhibitor by high concentrations of tyramine (B21549) in the gut, thereby reducing the risk of a hypertensive crisis.[3]
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Serotonin Reuptake Inhibition: In addition to its MAO-A inhibitory activity, brofaromine also functions as a serotonin reuptake inhibitor (SRI).[4][9] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action further increases the synaptic concentration and availability of serotonin.
This synergistic combination of MAO-A inhibition and serotonin reuptake inhibition was hypothesized to produce a more robust and rapid antidepressant and anxiolytic effect compared to agents with a single mechanism of action.[4]
Signaling Pathway of Brofaromine
Caption: Dual mechanism of Brofaromine leading to increased synaptic monoamines.
Quantitative Data
Table 1: In Vitro Pharmacology of Brofaromine
| Parameter | Target | Value | Species | Source |
| IC₅₀ | MAO-A | 0.19 - 0.2 µM | Rat Brain | [10] |
| Selectivity | MAO-B | No inhibition reported | Rat Brain | [10] |
| Binding | Serotonin Transporter (SERT) | 20-25% reduction in [³H]paroxetine binding | Human Platelets | [9] |
Table 2: Pharmacokinetic Parameters of Brofaromine in Humans
| Parameter | Young Healthy Volunteers (20-35 y) | Frail Elderly Patients (66-92 y) |
| Dose | 75 mg | 75 mg |
| AUC (µmol·h·L⁻¹) | 19.9 | 43.2 |
| Clearance (L·h⁻¹) | 11.8 | 5.0 |
| Volume of Distribution (L) | 230 | 130 |
| Elimination Half-life (h) | 14.2 | 19.0 |
| Source:[11] |
Table 3: Overview of Key Clinical Trials with Brofaromine
| Indication | Comparator | Number of Patients | Duration | Key Findings | Source |
| Major Depression | Placebo | 220 | 6 weeks | Brofaromine significantly superior to placebo on multiple efficacy measures. | [5][12] |
| Major Depression | Imipramine (B1671792) | 216 | 8 weeks | Brofaromine superior to imipramine in efficacy and tolerability. | [13] |
| Major Depression | Tranylcypromine (B92988) | 11 (dose-finding) | 4 weeks | Pronounced reduction in depressive symptoms, no clear dose-response. | [14] |
| Panic Disorder | Placebo | 30 | 12 weeks | 70% of patients on brofaromine showed clinically relevant improvement vs. no significant improvement on placebo. | [6] |
| Panic Disorder | Fluvoxamine (B1237835) | 30 | 12 weeks | Brofaromine and fluvoxamine were equally effective in reducing panic attacks and agoraphobic avoidance. | [15] |
| Social Phobia | Placebo | 102 | 10 weeks | Brofaromine produced a significantly greater reduction in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo. | [7] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Generalized Protocol)
A common method to determine the inhibitory potency of a compound against MAO-A is a fluorometric or radiometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human monoamine oxidase-A (MAO-A).
Materials:
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Recombinant human MAO-A enzyme
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Test compound (e.g., Brofaromine)
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Positive control (e.g., Clorgyline)
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MAO-A substrate (e.g., kynuramine)
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Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
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96-well microplates
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Microplate reader (fluorometer or scintillation counter)
Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
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Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-A enzyme solution.
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Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific reaction time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, if necessary, by adding a stop solution.
-
Detection: Measure the product formation using a microplate reader at the appropriate wavelength.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Experimental Workflow for MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of Brofaromine for MAO-A.
Serotonin Reuptake Inhibition Assay ([³H]Paroxetine Binding - Generalized Protocol)
The inhibition of serotonin reuptake can be assessed by measuring the displacement of a radiolabeled ligand, such as [³H]paroxetine, which binds to the serotonin transporter.
Objective: To determine the ability of a test compound to inhibit serotonin reuptake by measuring its displacement of [³H]paroxetine from the serotonin transporter.
Materials:
-
Source of serotonin transporters (e.g., human platelet membranes, rat brain synaptosomes)
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[³H]Paroxetine (radioligand)
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Test compound (e.g., Brofaromine)
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Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
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Binding buffer
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Glass fiber filters
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Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membranes from a source rich in serotonin transporters.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known SERT inhibitor).
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Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of specific binding inhibited by the test compound at each concentration and calculate the IC₅₀ or Kᵢ value.[9][16]
Synthesis
Conclusion
Brofaromine hydrochloride stands as a noteworthy example of rational drug design in the pursuit of safer and more effective treatments for mood and anxiety disorders. Its dual mechanism of action, combining reversible MAO-A inhibition with serotonin reuptake inhibition, represented a significant conceptual advance in psychopharmacology. Extensive clinical trials demonstrated its efficacy and favorable tolerability profile compared to older antidepressants. However, the story of brofaromine also serves as a poignant reminder that the journey of a drug from the laboratory to the patient is influenced by a confluence of scientific, regulatory, and economic factors. The discontinuation of its development, despite its therapeutic promise, underscores the complex decision-making processes inherent in the pharmaceutical industry. For researchers and drug development professionals, the legacy of brofaromine provides valuable lessons in medicinal chemistry, clinical trial design, and the ever-present non-clinical challenges in bringing a new therapeutic entity to market.
References
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- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
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